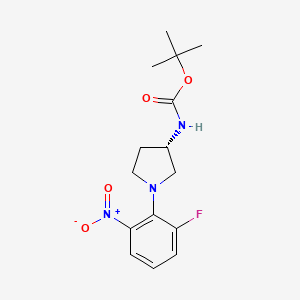

(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)13-11(16)5-4-6-12(13)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMURRWNWSPCNPW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Fluoro-Nitrophenyl Group: This step involves the nitration of a fluorobenzene derivative, followed by a coupling reaction with the pyrrolidine ring.

Carbamate Formation: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with acetic acid

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

Oxidation: Pyrrolidine N-oxides

Reduction: Amino derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Agents:

Research indicates that compounds similar to (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate have been evaluated for their anti-inflammatory properties. For instance, pyrrolidine derivatives have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, suggesting a potential role in treating inflammatory conditions .

2. Neurological Research:

Pyrrolidine derivatives are also being investigated for their neuroprotective effects. Studies have demonstrated that modifications in the pyrrolidine structure can enhance the compound's ability to cross the blood-brain barrier, making them candidates for treating neurodegenerative diseases .

3. Anticancer Properties:

Preliminary studies have suggested that (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate may exhibit anticancer activity. The presence of nitro groups in the aromatic system can contribute to the compound's reactivity and interaction with biological targets involved in cancer progression .

Pharmacological Insights

1. Mechanism of Action:

The pharmacodynamics of (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific receptors or enzymes that mediate inflammatory responses or cell signaling pathways associated with cancer growth .

2. Safety Profile:

The safety and efficacy of this compound are under investigation, with ongoing studies assessing its toxicity levels compared to established anti-inflammatory drugs like indomethacin. Initial findings suggest a favorable safety margin, which is critical for clinical applications .

Industrial Applications

1. Synthesis of Specialty Chemicals:

(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate can serve as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals. Its unique structure allows it to be a versatile building block in organic synthesis .

2. Agricultural Chemistry:

There is potential for this compound to be explored in agricultural applications, particularly as a pesticide or herbicide due to its biological activity against specific pests or pathogens. Research into the environmental impact and efficacy of such applications is ongoing .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro-nitrophenyl group could play a crucial role in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridine Catalogs ()

The following table summarizes key structural and commercial differences:

Key Structural Differences:

Substituent Type: The target compound’s 2-fluoro-6-nitrophenyl group provides strong electron-withdrawing effects, influencing reactivity and metabolic stability.

Chirality : The S-configuration in the target compound distinguishes it from racemic mixtures (e.g., (±)-trans isomers in HB613) and impacts binding affinity in enzyme targets .

Protective Groups : The tert-butyl carbamate group is common across analogues, but HB615 includes a silyl ether , offering orthogonal protection strategies .

Metabolic and Pharmacokinetic Considerations ()

Comparatively, HB614’s pyrrolidin-1-yl group may undergo oxidative metabolism via cytochrome P-450 enzymes (e.g., CYP3A4), similar to nifedipine .

| Property | Target Compound | HB614 | A907101 |

|---|---|---|---|

| Metabolic Pathway | Nitro reduction → Amine formation | Oxidative N-demethylation | Pyridine ring hydroxylation |

| Enzyme Involvement | Nitroreductases, CYP450 (minor) | CYP3A4, CYP2D6 | CYP1A2, CYP2E1 |

| Half-Life (Predicted) | Moderate (nitro group slows clearance) | Short (rapid oxidation) | Variable (depends on substituent position) |

Biological Activity

(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic properties. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : tert-butyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate

- Molecular Formula : C15H20FN3O4

- CAS Number : 1233860-32-6

The compound features a pyrrolidine ring, a fluoro-nitrophenyl group, and a tert-butyl carbamate moiety, which contribute to its unique biological activity.

Synthesis Methods

The synthesis of (S)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable amines and dihaloalkanes.

- Introduction of the Fluoro-Nitrophenyl Group : This is accomplished via nucleophilic aromatic substitution.

- Attachment of the Carbamate Group : The tert-butyl carbamate is introduced using tert-butyl chloroformate in the presence of a base.

The biological activity of (S)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluoro-nitrophenyl group can engage in hydrogen bonding and electrostatic interactions, while the pyrrolidine structure provides rigidity, enhancing binding affinity to target sites .

Therapeutic Potential

Research indicates that this compound may serve as a lead structure for developing new drugs aimed at various therapeutic targets. Its potential applications include:

- Anti-inflammatory Activity : Similar compounds have shown promising anti-inflammatory effects, suggesting that (S)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate could exhibit similar properties .

- Antiproliferative Effects : Studies on structurally related compounds indicate potential antiproliferative activities against cancer cell lines, warranting further investigation into this compound's efficacy against various cancers .

Comparative Analysis

To better understand the uniqueness of (S)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl 1-(2-chloro-6-nitrophenyl)pyrrolidine-3-ylcarbamate | Chlorine instead of Fluorine | Moderate activity |

| tert-Butyl 1-(2-bromo-6-nitrophenyl)pyrrolidine-3-ylcarbamate | Bromine instead of Fluorine | Lower activity |

| tert-Butyl 1-(2-iodo-6-nitrophenyl)pyrrolidine-3-ylcarbamate | Iodine instead of Fluorine | Variable activity |

The presence of the fluorine atom in (S)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate enhances its stability and may influence its interaction with biological targets more effectively than its chloro, bromo, or iodo analogs .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to (S)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate:

- Anti-inflammatory Studies : A series of pyrrolidine derivatives were synthesized and evaluated for their anti-inflammatory properties. Some demonstrated equipotent activities compared to established drugs like indomethacin while exhibiting reduced ulcerogenic effects .

- Antiproliferative Activity : Research on fluorinated compounds has shown significant antiproliferative effects against various cancer cell lines. These findings suggest that (S)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate may possess similar capabilities .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate?

- Methodological Answer : Key steps include:

- Enantioselective pyrrolidine ring formation : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to control stereochemistry at the pyrrolidin-3-yl position .

- Nitrophenyl functionalization : Employ Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the 2-fluoro-6-nitrophenyl group, with careful control of reaction temperature (0–25°C) to minimize side reactions .

- Carbamate protection : Utilize Boc (tert-butoxycarbonyl) protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) to stabilize the amine intermediate .

- Critical Parameters : Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) and optimize equivalents of fluoronitrobenzene derivatives to avoid over-substitution.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Compare H and C NMR data to literature values (e.g., δ ~1.4 ppm for tert-butyl group, δ ~8.2 ppm for aromatic protons) .

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to confirm purity (>95%) and observe [M+H]⁺ peaks at m/z ~352 .

- Chiral HPLC : Verify enantiomeric purity (>99% ee) using Chiralpak AD-H columns and isocratic elution .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials .

- Light Sensitivity : The nitro group necessitates protection from UV light to prevent photodegradation .

- Moisture Sensitivity : Hygroscopic; store under nitrogen or argon with desiccants (e.g., silica gel) .

Q. Which purification techniques are most effective for isolating this compound?

- Recommended Methods :

- Flash Chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane (1:4 to 1:2 gradient) .

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for needle-like crystals (yield: 70–85%) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved without racemization?

- Advanced Methodology :

- Asymmetric Catalysis : Employ Ru-phox ligands for dynamic kinetic resolution during pyrrolidine ring closure (ee >98%) .

- Kinetic Control : Use low-temperature (−78°C) lithiation of prochiral intermediates to suppress racemization .

- Data Contradiction Note : Conflicting reports exist on Boc group stability under acidic conditions; verify via in situ FT-IR monitoring of carbonyl stretches (~1680 cm⁻¹) .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

- SAR Analysis :

- Mechanistic Insight : The 2-fluoro-6-nitro motif enhances π-stacking with aromatic residues in target enzymes .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

- Assay Design :

- Target Selection : Prioritize nitroreductase or fluorinated enzyme systems (e.g., CYP450 isoforms) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, using fluorogenic substrates (e.g., resorufin) for real-time activity monitoring .

- Control Experiments : Include Boc-deprotected analogs to isolate the role of the carbamate group .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

- Computational Strategy :

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinase targets) to predict binding poses .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the nitro-fluorophenyl moiety in hydrophobic pockets .

Q. How can contradictory data on this compound’s reactivity be resolved?

- Case Study : Discrepancies in nitro group reduction yields (40–90%):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.